molecular formula C17H34O4S2 B016458 16-Methanethiosulfonyl Hexadecanoic Acid CAS No. 887406-81-7

16-Methanethiosulfonyl Hexadecanoic Acid

Cat. No.: B016458
CAS No.: 887406-81-7
M. Wt: 366.6 g/mol
InChI Key: REUUDPJEVIDJDM-UHFFFAOYSA-N
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Chemical Reactions Analysis

16-Methanethiosulfonyl Hexadecanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfhydryl group.

    Substitution: The compound can participate in substitution reactions, where the methanethiosulfonyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

16-Methanethiosulfonyl Hexadecanoic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 16-Methanethiosulfonyl Hexadecanoic Acid involves its ability to form covalent bonds with sulfhydryl groups in proteins and other biomolecules. This cross-linking capability allows it to modify protein structures and interactions, making it a valuable tool in proteomics research. The molecular targets and pathways involved include various proteins and enzymes that contain reactive sulfhydryl groups .

Comparison with Similar Compounds

16-Methanethiosulfonyl Hexadecanoic Acid can be compared with other similar compounds, such as:

    Methanethiosulfonyl derivatives: These compounds share similar cross-linking properties but may differ in their specific applications and reactivity.

    Hexadecanoic acid derivatives: These compounds have similar fatty acid structures but may lack the cross-linking capabilities of this compound.

The uniqueness of this compound lies in its dual functional groups, which provide both fatty acid characteristics and cross-linking capabilities .

Properties

IUPAC Name

16-methylsulfonylsulfanylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O4S2/c1-23(20,21)22-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUUDPJEVIDJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404452
Record name 16-Methanethiosulfonyl Hexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-81-7
Record name 16-Methanethiosulfonyl Hexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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